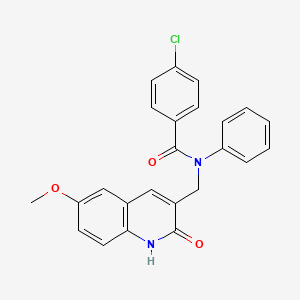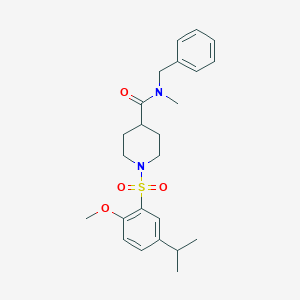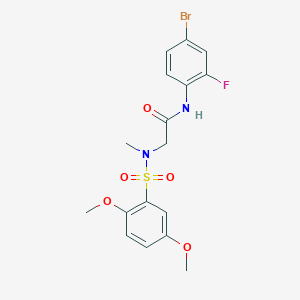![molecular formula C13H19NO5S B7715339 methyl 2-{4-[(prop-2-en-1-yl)sulfamoyl]phenoxy}acetate](/img/structure/B7715339.png)
methyl 2-{4-[(prop-2-en-1-yl)sulfamoyl]phenoxy}acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-{4-[(prop-2-en-1-yl)sulfamoyl]phenoxy}acetate, also known as MPA, is a chemical compound that has been extensively studied for its potential use in scientific research. MPA is a synthetic derivative of the natural compound, estradiol, and has been shown to have a variety of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of methyl 2-{4-[(prop-2-en-1-yl)sulfamoyl]phenoxy}acetate involves its binding to the estrogen receptor and activation of downstream signaling pathways. methyl 2-{4-[(prop-2-en-1-yl)sulfamoyl]phenoxy}acetate has been shown to have a higher binding affinity for the estrogen receptor than estradiol, which may contribute to its anti-proliferative effects on breast cancer cells.
Biochemical and Physiological Effects:
methyl 2-{4-[(prop-2-en-1-yl)sulfamoyl]phenoxy}acetate has a variety of biochemical and physiological effects. It has been shown to have anti-proliferative effects on breast cancer cells, as well as anti-inflammatory effects in animal models of inflammation. methyl 2-{4-[(prop-2-en-1-yl)sulfamoyl]phenoxy}acetate has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using methyl 2-{4-[(prop-2-en-1-yl)sulfamoyl]phenoxy}acetate in lab experiments is its high binding affinity for the estrogen receptor, which makes it a useful tool for studying estrogen receptor signaling pathways. However, one limitation of using methyl 2-{4-[(prop-2-en-1-yl)sulfamoyl]phenoxy}acetate is its synthetic nature, which may limit its applicability to natural systems.
Direcciones Futuras
There are several future directions for research on methyl 2-{4-[(prop-2-en-1-yl)sulfamoyl]phenoxy}acetate. One area of research is the potential use of methyl 2-{4-[(prop-2-en-1-yl)sulfamoyl]phenoxy}acetate as a therapeutic agent for breast cancer. Another area of research is the development of more natural derivatives of methyl 2-{4-[(prop-2-en-1-yl)sulfamoyl]phenoxy}acetate that may have broader applicability to natural systems. Additionally, further studies are needed to fully understand the biochemical and physiological effects of methyl 2-{4-[(prop-2-en-1-yl)sulfamoyl]phenoxy}acetate and its potential use in various scientific research applications.
Métodos De Síntesis
The synthesis of methyl 2-{4-[(prop-2-en-1-yl)sulfamoyl]phenoxy}acetate involves the reaction of 4-hydroxybenzenesulfonamide with acetic anhydride and triethylamine to form the intermediate, 4-acetoxybenzenesulfonamide. This intermediate is then reacted with prop-2-en-1-ol and sodium hydride to form the final product, methyl 2-{4-[(prop-2-en-1-yl)sulfamoyl]phenoxy}acetate.
Aplicaciones Científicas De Investigación
Methyl 2-{4-[(prop-2-en-1-yl)sulfamoyl]phenoxy}acetate has been extensively studied for its potential use in scientific research. One of the main applications of methyl 2-{4-[(prop-2-en-1-yl)sulfamoyl]phenoxy}acetate is in the study of estrogen receptor signaling pathways. methyl 2-{4-[(prop-2-en-1-yl)sulfamoyl]phenoxy}acetate has been shown to bind to the estrogen receptor and activate downstream signaling pathways, which can be used to study the effects of estrogen on various physiological processes.
Another application of methyl 2-{4-[(prop-2-en-1-yl)sulfamoyl]phenoxy}acetate is in the study of breast cancer. methyl 2-{4-[(prop-2-en-1-yl)sulfamoyl]phenoxy}acetate has been shown to have anti-proliferative effects on breast cancer cells, making it a potential therapeutic agent for the treatment of breast cancer.
Propiedades
IUPAC Name |
methyl 2-[4-(2-methylpropylsulfamoyl)phenoxy]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO5S/c1-10(2)8-14-20(16,17)12-6-4-11(5-7-12)19-9-13(15)18-3/h4-7,10,14H,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYAZMULUEGCCJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNS(=O)(=O)C1=CC=C(C=C1)OCC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl {4-[(2-methylpropyl)sulfamoyl]phenoxy}acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-chlorophenyl)-3-(2,5-dimethoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7715262.png)
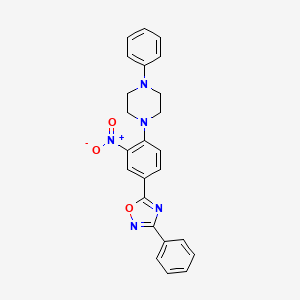
![N-(1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methylbenzamide](/img/structure/B7715269.png)
![N-(2H-1,3-benzodioxol-5-yl)-3-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7715276.png)
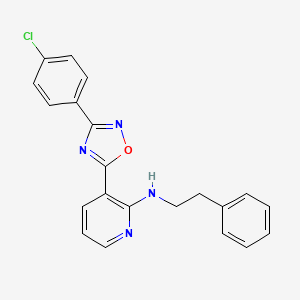
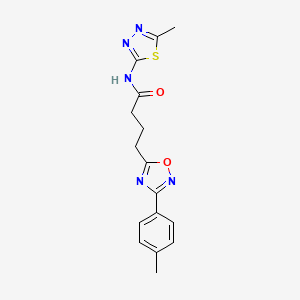

![N-cyclohexyl-N-[2-(morpholin-4-yl)-2-oxoethyl]methanesulfonamide](/img/structure/B7715285.png)
![N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)picolinamide](/img/structure/B7715298.png)
